molecular formula C11H17NO2 B3148865 4-(2-Propoxyethoxy)aniline CAS No. 65999-67-9

4-(2-Propoxyethoxy)aniline

Cat. No. B3148865
CAS RN: 65999-67-9
M. Wt: 195.26 g/mol
InChI Key: FBQMMETVMOOPQO-UHFFFAOYSA-N
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Description

4-(2-Propoxyethoxy)aniline, commonly known as PEOA, is a chemical compound with the molecular formula C11H17NO2 . This aromatic amine is often used as an intermediate in the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an amine group (NH2) and a propoxyethoxy group. The molecular formula is C11H17NO2, and the molecular weight is 195.26 g/mol .

Scientific Research Applications

Chemical Fixation of CO2

  • Application : Aniline derivatives, such as 4-(2-Propoxyethoxy)aniline, may have potential applications in the chemical fixation of CO2. Cyclization of aniline derivatives with CO2 to form functionalized azoles represents a promising synthetic strategy for producing benzene-fused azole compounds, including benzimidazoles, benzothiazoles, and benzimidazolones. This approach utilizes CO2 as a non-toxic, abundant, and environmentally friendly C1 feedstock, offering a sustainable pathway to value-added chemicals (Vessally et al., 2017).

Bioactive Marker Research

  • Application : Research on aniline derivatives is crucial in understanding their bioactive properties. For instance, 4-hydroxynonenal (HNE), a product of lipid peroxidation, is extensively studied for its biological activities and methods of identification in cells and tissues. It serves as a reliable marker of oxidative stress and plays a role in various diseases, signaling its importance in biochemical and medical research (Žarković, 2003).

Genotoxicity and Carcinogenicity Studies

  • Application : The genotoxic activities of aniline and its metabolites are subjects of investigation due to their implications in carcinogenicity, particularly in the spleen of rats. Understanding the genotoxic potential of aniline derivatives is essential for assessing their safety and environmental impact (Bomhard & Herbold, 2005).

Herbicide Toxicity and Environmental Impact

  • Application : The environmental fate, toxicology, and mutagenicity of phenoxy herbicides, related to aniline derivatives, have been a focus of research. This work is crucial for assessing the safety, environmental impact, and regulatory considerations of these compounds in agriculture (Zuanazzi et al., 2020).

Antioxidant Activity Analysis

  • Application : Aniline derivatives are also studied in the context of antioxidant activity, where methods for determining antioxidant capacity are explored. This research has implications in food science, nutrition, and the development of therapeutic agents based on antioxidant properties (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-(2-propoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h3-6H,2,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMMETVMOOPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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